molecular formula C8H17BrSi B6277154 [(3-bromocyclobutyl)methyl]trimethylsilane CAS No. 2763756-22-3

[(3-bromocyclobutyl)methyl]trimethylsilane

Cat. No.: B6277154
CAS No.: 2763756-22-3
M. Wt: 221.2
InChI Key:
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Description

[(3-bromocyclobutyl)methyl]trimethylsilane is a chemical compound with the molecular formula C8H17BrSi. It is a derivative of cyclobutane, where a bromine atom is attached to the third carbon of the cyclobutyl ring, and a trimethylsilyl group is attached to the methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-bromocyclobutyl)methyl]trimethylsilane typically involves the reaction of cyclobutylmethyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3-bromocyclobutyl)methyl]trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form cyclobutylmethyltrimethylsilane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclobutylmethyltrimethylsilane oxide using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in solvents like THF or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents like lithium aluminum hydride in solvents like ether or THF.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide in aqueous or organic solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted cyclobutylmethyltrimethylsilane derivatives.

    Reduction Reactions: Formation of cyclobutylmethyltrimethylsilane.

    Oxidation Reactions: Formation of cyclobutylmethyltrimethylsilane oxide.

Scientific Research Applications

[(3-bromocyclobutyl)methyl]trimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-bromocyclobutyl)methyl]trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The trimethylsilyl group provides stability and can be removed under specific conditions to reveal reactive intermediates.

Comparison with Similar Compounds

[(3-bromocyclobutyl)methyl]trimethylsilane can be compared with other similar compounds such as:

    Cyclobutylmethyltrimethylsilane: Lacks the bromine atom, making it less reactive in substitution reactions.

    (3-chlorocyclobutyl)methyltrimethylsilane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    Cyclobutylmethyltrimethylsilane oxide: An oxidized form with different chemical properties and applications.

The uniqueness of this compound lies in its combination of a reactive bromine atom and a stabilizing trimethylsilyl group, making it a versatile compound in various chemical transformations.

Properties

CAS No.

2763756-22-3

Molecular Formula

C8H17BrSi

Molecular Weight

221.2

Purity

95

Origin of Product

United States

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